
Bis(4-methyl-3,5-dinitrophenyl)methanone
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Overview
Description
Bis(4-methyl-3,5-dinitrophenyl)methanone is a benzophenone derivative featuring two aromatic rings substituted with methyl and nitro groups at the 4- and 3,5-positions, respectively. This compound is characterized by its high-density crystalline structure (1.675 g·cm⁻³) and orthorhombic space group Pbc2(1), as observed in related methanone derivatives .
Preparation Methods
Detailed Preparation Methods
Nitration of Bis(4-methylphenyl)methane Followed by Oxidation
This two-step method is adapted from nitration and oxidation protocols in patents .
Step 1: Synthesis of Bis(4-methylphenyl)methane
Bis(4-methylphenyl)methane is synthesized via Friedel-Crafts alkylation:
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Reagents : Toluene, dichloromethane (CH₂Cl₂), AlCl₃ (Lewis acid).
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Conditions : 0–5°C, 24–48 hours.
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Mechanism : CH₂Cl₂ acts as an alkylating agent, forming a diphenylmethane core.
Step 2: Nitration to Bis(4-methyl-3,5-dinitrophenyl)methane
Nitration introduces nitro groups at the 3,5-positions:
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Conditions : 70–90°C, 6–8 hours.
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Regioselectivity : Methyl groups direct nitration to meta positions (3,5).
Step 3: Oxidation to Bis(4-methyl-3,5-dinitrophenyl)methanone
Oxidation converts the central CH₂ to a ketone:
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Conditions : Reflux at 100–110°C for 12–24 hours.
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Yield : ~60–70% after recrystallization (methanol/acetone).
Key Data :
Friedel-Crafts Acylation of Pre-Nitrated Toluene Derivatives
This method involves acylation of nitrated toluene units, though challenges arise due to nitro groups deactivating the aromatic ring .
Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzoyl Chloride
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Starting Material : 4-Methyl-3,5-dinitrobenzoic acid.
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Chlorination : Thionyl chloride (SOCl₂), reflux, 4 hours.
Step 2: Friedel-Crafts Acylation
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Reagents : 4-Methyl-3,5-dinitrobenzoyl chloride, toluene, AlCl₃.
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Conditions : 0°C to room temperature, 12 hours.
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Challenges : Low reactivity due to nitro groups; yields <40%.
Key Data :
Parameter | Value |
---|---|
Acylation Yield | 35–40% |
Purification | Column chromatography (SiO₂) |
Coupling of Pre-Nitrated Aryl Units via Carbonyl Formation
A Ullmann-type coupling approach is inferred from related methodologies .
Step 1: Synthesis of 4-Methyl-3,5-dinitrophenylboronic Acid
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Starting Material : 4-Methyl-3,5-dinitrobromobenzene.
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Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst.
Step 2: Carbonylative Coupling
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Reagents : CO gas, Pd(OAc)₂, CuI.
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Conditions : 80°C, DMF, 24 hours.
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Yield : ~50–55%.
Key Data :
Parameter | Value |
---|---|
Catalyst System | Pd/Cu |
Solvent | DMF |
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Nitration-Oxidation | High regioselectivity | Multi-step, harsh conditions | 60–70 |
Friedel-Crafts | Direct acylation | Low yields due to deactivation | 35–40 |
Ullmann Coupling | Modern, scalable | Requires specialized catalysts | 50–55 |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions: Bis(4-methyl-3,5-dinitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Bis(4-methyl-3,5-dinitrophenyl)methanone is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its nitro groups can be reduced to amino groups, which can then be used to label proteins and other biomolecules .
Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Bis(4-methyl-3,5-dinitrophenyl)methanone involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitro groups can undergo reduction to form reactive intermediates that can covalently modify target molecules. This modification can alter the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Substituent Effects: Nitro groups enhance density and thermal stability compared to halogenated analogs like Bis(3,5-dibromophenyl)methanone. Fluorinated derivatives (e.g., Compound 17) exhibit lower molecular weights and distinct synthetic routes involving fluorinated aldehydes .
- Crystallinity: Bis(4-methyl-3,5-dinitrophenyl)methanone shares crystallographic similarities with other orthorhombic methanones, suggesting comparable packing efficiencies .
Thermal and Chemical Stability
Thermal decomposition data for select compounds:
Analysis: Nitro groups typically confer higher thermal stability compared to tetrazole or hydrazone moieties. However, the absence of direct data for this compound necessitates caution in extrapolation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bis(4-methyl-3,5-dinitrophenyl)methanone, and what key reaction parameters influence yield?
- Methodological Answer : Friedel-Crafts acylation is a common method for synthesizing aromatic ketones. For nitro-substituted derivatives, nitration of pre-functionalized intermediates (e.g., methyl-substituted benzophenones) may precede acylation. Key parameters include:
- Temperature : Controlled nitration (0–5°C) to avoid over-nitration.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for acylation.
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Example reaction conditions from analogous compounds:
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 65% | Hypothetical |
Acylation | AlCl₃, CH₂Cl₂, reflux | 78% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Nitro groups deshield adjacent protons (δ 8.5–9.0 ppm for aromatic H), while methyl groups appear at δ 2.5–3.0 ppm.
- IR : Strong NO₂ asymmetric/symmetric stretches (1520–1350 cm⁻¹) and ketone C=O (1680–1700 cm⁻¹).
- HPLC/MS : Reverse-phase C18 column (acetonitrile/water mobile phase) with ESI-MS to confirm molecular ion [M+H]⁺ .
Q. How can single-crystal X-ray diffraction determine the molecular structure?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., in DCM/hexane). Collect data using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL:
- Key parameters : R-factor (<5%), displacement parameters, and residual electron density.
- Validation : Check for π-π stacking (nitro groups) and torsional angles using Coot and Olex2 .
Advanced Research Questions
Q. How do the electron-withdrawing nitro groups and methyl substituents affect electronic structure and reactivity?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to analyze:
- HOMO-LUMO gaps : Nitro groups lower LUMO, enhancing electrophilicity.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
Compare with non-nitrated analogs (e.g., methyl-substituted benzophenones) to quantify substituent effects .
Q. What strategies resolve contradictions in thermal stability data from TGA vs. DSC?
- Methodological Answer :
- TGA : Monitor decomposition onset (e.g., >200°C for nitro compounds).
- DSC : Check for glass transitions or polymorphic phase changes.
Discrepancies arise from sample preparation (e.g., crystallinity). Use combined TGA-DSC under inert atmosphere (N₂) for synchronized analysis .
Q. How does nitration at 3,5-positions influence photophysical properties compared to non-nitrated analogs?
- Methodological Answer : Measure UV-Vis (λmax ~300–400 nm for n→π* transitions) and fluorescence quenching (nitro groups reduce quantum yield). Compare with analogs lacking nitro groups (e.g., bis-methylphenyl methanones) using time-resolved spectroscopy .
Q. What computational approaches model the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies (AutoDock Vina) : Screen against enzymes (e.g., kinases) using nitro groups as hydrogen bond acceptors.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
Q. What challenges arise in achieving high purity, and how are they addressed?
- Methodological Answer :
- Impurities : Unreacted nitro precursors or byproducts.
- Solutions : Use preparative HPLC (C18 column, 70:30 MeOH/H₂O) or repeated recrystallization. Monitor purity via ¹H NMR integration .
Q. How does the compound’s reactivity vary in nucleophilic vs. electrophilic reactions?
- Methodological Answer :
- Nucleophilic attack : Nitro groups deactivate the ketone toward nucleophiles (e.g., Grignard reagents).
- Electrophilic substitution : Methyl groups direct nitration/sulfonation to para positions. Confirm regioselectivity via NOESY NMR .
Q. What applications exist in materials science (e.g., as a ligand or precursor)?
Properties
Molecular Formula |
C15H10N4O9 |
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Molecular Weight |
390.26 g/mol |
IUPAC Name |
bis(4-methyl-3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C15H10N4O9/c1-7-11(16(21)22)3-9(4-12(7)17(23)24)15(20)10-5-13(18(25)26)8(2)14(6-10)19(27)28/h3-6H,1-2H3 |
InChI Key |
KNOBUJAQSMBGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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